molecular formula C9H11ClN4 B13691441 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride

3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride

Cat. No.: B13691441
M. Wt: 210.66 g/mol
InChI Key: KBGMUILJISQPMD-UHFFFAOYSA-N
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Description

3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride typically involves the condensation of 1,3-dielectrophilic nitriles and hydrazines. This pathway is considered efficient and straightforward . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a ligand for various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H

InChI Key

KBGMUILJISQPMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CC(=NN2)N.Cl

Origin of Product

United States

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